2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole-2-sulfoxide or thiazole-2-sulfone.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or arylated thiazoles.
Scientific Research Applications
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.
Medicine: Thiazole derivatives are known for their therapeutic potential, and this compound is being investigated for its use in treating various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide
2-chloro-N-(1,3-thiazol-2-yl)acetamide
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQBYNKULQNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360650 | |
Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-53-7 | |
Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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